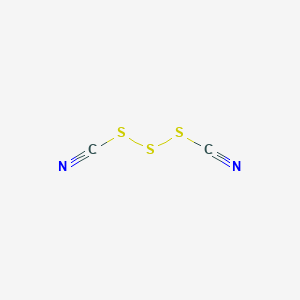
Trisulfide, dicyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisulfide, dicyano- is an organosulfur compound with the chemical formula ( \text{C}_2\text{N}_2\text{S}_3 ) It is characterized by the presence of three sulfur atoms and two cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trisulfide, dicyano- can be synthesized through various methods, including the coupling of disulfides with sulfur sources. One common method involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF) to produce disulfanyl anions, which then react with organothiosulfonates to form trisulfides . Another method involves the use of 9-fluorenylmethyl disulfides as precursors under mild conditions .
Industrial Production Methods: Industrial production of trisulfide, dicyano- typically involves the use of readily available substrates and mild reaction conditions to ensure high yield and purity. The process may include the preparation of disulfanyl derivatives followed by their reaction with aliphatic and aromatic thiols .
Analyse Chemischer Reaktionen
Types of Reactions: Trisulfide, dicyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form disulfides or thiols.
Substitution: Trisulfide, dicyano- can participate in substitution reactions where one or more sulfur atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed.
Major Products Formed:
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Disulfides or thiols.
Substitution: Various organosulfur compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Trisulfide, dicyano- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of trisulfide, dicyano- involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. In antimicrobial applications, trisulfide compounds disrupt bacterial cell membranes and interfere with metabolic processes . In anticancer research, they induce apoptosis and inhibit cell proliferation through pathways such as STAT3/PKC-δ and MAPK signaling .
Vergleich Mit ähnlichen Verbindungen
- Diallyl trisulfide
- Dimethyl trisulfide
- Trisulfane (hydrogen trisulfide)
- Antimony trisulfide
- Arsenic trisulfide
- Bismuth trisulfide
Comparison: Trisulfide, dicyano- is unique due to the presence of cyano groups, which impart distinct electronic properties compared to other trisulfides. For example, diallyl trisulfide and dimethyl trisulfide are primarily studied for their biological activities, while trisulfane is known for its role in hydrogen sulfide release . Inorganic trisulfides like antimony trisulfide and arsenic trisulfide are used in materials science and pyrotechnics .
Eigenschaften
CAS-Nummer |
57670-85-6 |
|---|---|
Molekularformel |
C2N2S3 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
(cyanodisulfanyl) thiocyanate |
InChI |
InChI=1S/C2N2S3/c3-1-5-7-6-2-4 |
InChI-Schlüssel |
MIZBWIBHGBTKCY-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)SSSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
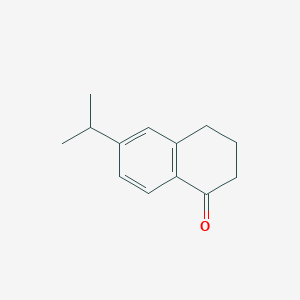
![N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14611924.png)
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)


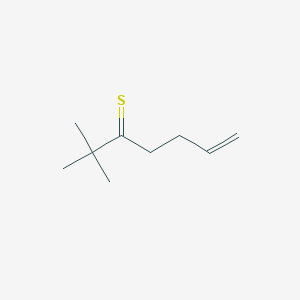
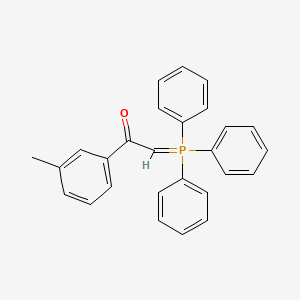
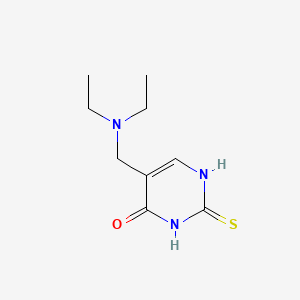
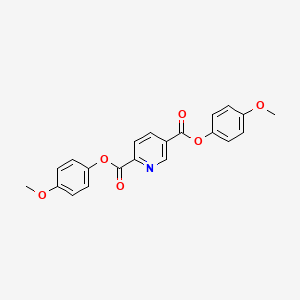
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)


